molecular formula C10H11NO2 B1212476 3,5-Diacetylaniline CAS No. 87533-49-1

3,5-Diacetylaniline

Cat. No. B1212476
Key on ui cas rn: 87533-49-1
M. Wt: 177.2 g/mol
InChI Key: XUVYQFMQZZYSLO-UHFFFAOYSA-N
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Patent
US06433009B1

Procedure details

To a stirred solution of tin (II) chloride dihydrate (32.87 grams) in concentrated hydrochloric acid (93 mL) at 50° C. was added 3,5-diacetylnitrobenzene (7.54 grams). The heat was removed immediately and an exotherm occurred. The mixture was stirred for 5 minutes, cooled with an ice bath, and neutralized with saturated potassium carbonate solution. The aqueous phase was extracted with several portions of ethyl acetate, dried over anhydrous sodium sulfate and concentrated in vacuo to afford 3.01 grams of the title compound. 1H NMR δ 7.77 (s, 1), 7.48 (s, 2), 5.16 (br s, 2), 2.55 (s, 6).
Quantity
32.87 g
Type
reactant
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[C:6]([C:9]1[CH:10]=[C:11]([N+:18]([O-])=O)[CH:12]=[C:13]([C:15](=[O:17])[CH3:16])[CH:14]=1)(=[O:8])[CH3:7]>Cl>[C:6]([C:9]1[CH:10]=[C:11]([CH:12]=[C:13]([C:15](=[O:17])[CH3:16])[CH:14]=1)[NH2:18])(=[O:8])[CH3:7] |f:0.1.2|

Inputs

Step One
Name
Quantity
32.87 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
7.54 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=C(C1)C(C)=O)[N+](=O)[O-]
Name
Quantity
93 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The heat was removed immediately
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with several portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(=O)C=1C=C(N)C=C(C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.01 g
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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